Indolicidin TFA Salt
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Overview
Description
Indolicidin (trifluoroacetate salt) is an antimicrobial peptide derived from the cytoplasmic granules of bovine neutrophils. It is a 13-residue peptide belonging to the cathelicidin family and exhibits a broad spectrum of biological activity against bacteria (both Gram-positive and Gram-negative), fungi, and viruses .
Preparation Methods
Indolicidin can be synthesized using conventional solid-phase peptide synthesis (SPPS) protocols. The use of 9-fluorenylmethoxycarbonyl (Fmoc) amino-protecting groups and standard coupling methods are common in obtaining indolicidin in high yield . The peptide is typically synthesized manually with high purity and yield . Industrial production methods may involve automated peptide synthesizers to scale up the production while maintaining consistency and purity.
Chemical Reactions Analysis
Indolicidin undergoes various chemical reactions, including:
Oxidation: Indolicidin can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, if any, restoring the peptide to its reduced form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide.
Scientific Research Applications
Indolicidin has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Indolicidin is studied for its antimicrobial properties and its role in the innate immune system.
Mechanism of Action
Indolicidin exerts its antimicrobial effects primarily by interacting with and disrupting microbial cell membranes . The peptide’s amphipathic nature allows it to insert into lipid bilayers, causing transient membrane perturbation. This disruption leads to the leakage of cellular contents and ultimately cell death . Additionally, indolicidin can bind to intracellular targets such as proteins and nucleic acids, further inhibiting microbial growth .
Comparison with Similar Compounds
Indolicidin can be compared to other antimicrobial peptides such as polymyxin B, defensins, and cecropin-melittin hybrids . While these peptides also exhibit broad-spectrum antimicrobial activity, indolicidin is unique due to its short length (13 residues) and high content of tryptophan and proline residues . This unique composition contributes to its potent antimicrobial activity and ability to disrupt microbial membranes effectively .
Similar compounds include:
Polymyxin B: An antimicrobial peptide that binds to lipopolysaccharides in the outer membrane of Gram-negative bacteria.
Defensins: A family of antimicrobial peptides that disrupt microbial membranes and have immunomodulatory functions.
Cecropin-melittin hybrids: Synthetic peptides combining features of cecropins and melittin to enhance antimicrobial activity.
Indolicidin’s unique properties and broad-spectrum activity make it a promising candidate for further research and potential therapeutic applications.
Properties
Molecular Formula |
C102H133F3N26O15 |
---|---|
Molecular Weight |
2020.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C100H132N26O13.C2HF3O2/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105;3-2(4,5)1(6)7/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109);(H,6,7)/t57-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-;/m0./s1 |
InChI Key |
HQRSBAXSXVGIBJ-MSEKKQLVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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